6-Nitro-1H-indole-3-sulfonamide
Description
Significance of Indole (B1671886) and Sulfonamide Scaffolds in Drug Discovery
The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most important structural subunits in drug discovery. researchgate.net It is a versatile heterocyclic building block found in numerous natural products, alkaloids, and bioactive compounds, making it a frequent target for synthetic and medicinal chemists. sigmaaldrich.com The structural versatility of the indole ring allows it to interact with a wide array of biological targets, and modifications to the ring system can significantly alter the biological activity of the resulting derivatives. nih.gov This has led to the development of indole-containing drugs across a vast spectrum of therapeutic areas. nih.gov
Table 1: Documented Biological Activities of Indole Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Indole derivatives target various pathways involved in cancer progression. | nih.govnih.gov |
| Anti-inflammatory | Compounds based on the indole scaffold have shown significant anti-inflammatory properties. | researchgate.netnih.gov |
| Antiviral (including Anti-HIV) | The scaffold is integral to molecules developed to combat viral infections. | nih.gov |
| Antimicrobial & Antifungal | Indole derivatives exhibit activity against a range of bacteria and fungi. | sigmaaldrich.comnih.gov |
| Neuroprotective | These compounds have been investigated for roles in managing neurodegenerative diseases. | nih.gov |
| Antihypertensive | The indole nucleus is found in drugs designed to lower blood pressure. |
Equally significant is the sulfonamide functional group (–SO₂NH₂), which forms the basis of sulfa drugs, the first class of synthetic antimicrobial agents to be used systemically. mdpi.comchemicalbook.com Since the discovery of Prontosil in the 1930s, the sulfonamide scaffold has evolved into a cornerstone of modern medicinal chemistry. nih.govnih.gov Its utility extends far beyond its antibacterial origins, with sulfonamide-containing drugs now approved for a multitude of diseases. nih.govnih.gov The group's ability to act as a hydrogen bond donor and acceptor, and to mimic the structure of p-aminobenzoic acid (PABA), allows it to inhibit crucial enzymes like dihydropteroate (B1496061) synthase in bacteria and carbonic anhydrase in humans. chemicalbook.comnih.gov
Table 2: Therapeutic Applications of Sulfonamide-Based Drugs
| Therapeutic Area | Mechanism/Target Examples | References |
|---|---|---|
| Antibacterial | Inhibition of dihydropteroate synthase | chemicalbook.comnih.gov |
| Diuretic | Carbonic anhydrase inhibition | chemicalbook.comnih.gov |
| Anticancer | Carbonic anhydrase inhibition, JAK/STAT pathway modulation | nih.govnih.gov |
| Antiviral | Protease inhibition | nih.govnih.gov |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | nih.gov |
| Antidiabetic | Modulation of blood sugar levels | mdpi.comresearchgate.net |
Role of Nitro-Substituted Indole Derivatives in Bioactive Compounds
The introduction of a nitro group (–NO₂) onto an aromatic scaffold, such as the indole ring, is a common and impactful strategy in medicinal chemistry. The nitro group is strongly electron-withdrawing, which significantly alters the electronic properties and reactivity of the parent molecule. nih.gov This modification can deactivate the aromatic ring to certain reactions while increasing its susceptibility to nucleophilic attack, a property exploited in various synthetic pathways.
From a pharmacological perspective, the nitro group can function as both a pharmacophore and a toxicophore. nih.gov In many bioactive compounds, the nitro group is reduced within cells by nitroreductase enzymes to form reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.govnih.gov These reactive species can interact with cellular macromolecules, leading to a range of biological effects, including the antimicrobial and antiparasitic activity seen in drugs like metronidazole (B1676534) and benznidazole. nih.govnih.gov Furthermore, the presence of a nitro group can enhance the pharmacokinetic properties of a drug, and its electron-withdrawing nature can be crucial for binding to specific biological targets. nih.gov Specifically for sulfonamides, adding an electron-withdrawing substituent like a nitro group has been noted to increase antibacterial activity. mdpi.com
Structural Context of 6-Nitro-1H-indole-3-sulfonamide as a Versatile Chemical Entity
The compound this compound is a distinct chemical entity that integrates the three previously discussed components into a single molecular architecture. While specific research on this exact compound is not widely published, its structure suggests significant potential as a versatile intermediate and a scaffold for further chemical exploration.
The molecule is built on a 6-nitroindole (B147325) core. The nitration of indole at the 6-position is a known synthetic transformation. nih.gov This core is then functionalized at the 3-position with a sulfonamide group. The C3-position of indole is a common site for substitution. nih.gov The resulting structure, this compound, is a hybrid molecule that combines the recognized biological potential of the indole ring with the proven therapeutic legacy of the sulfonamide group, all under the electronic influence of the nitro substituent.
This structural combination makes it a valuable building block for the synthesis of compound libraries. Chemists can modify the sulfonamide nitrogen with various substituents to create a diverse set of derivatives. These new molecules could then be screened for a wide range of biological activities, leveraging the known propensity of the parent scaffolds to interact with targets implicated in cancer, inflammation, and infectious diseases. The electron-deficient nature imparted by the 6-nitro group could influence binding affinities and cellular uptake, potentially leading to novel mechanisms of action or improved potency compared to non-nitrated analogues. nih.gov Therefore, this compound stands as a promising, albeit underexplored, platform for the discovery of new bioactive agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-indole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H,(H2,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLICPZIJARQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Nitro 1h Indole 3 Sulfonamide
Strategies for the De Novo Synthesis of 6-Nitro-1H-indole-3-sulfonamide
The creation of the this compound core can be approached through several synthetic routes, primarily involving the sequential introduction of the nitro and sulfonamide functionalities onto the indole (B1671886) ring.
Regioselective Nitration Approaches for Indole Ring Systems
Achieving regioselective nitration at the C6 position of the indole nucleus is a critical first step. Direct nitration of indole often leads to a mixture of isomers, with the 3-nitro derivative being a common product under various conditions. nih.gov However, specific strategies have been developed to favor nitration on the benzene (B151609) ring portion of the indole.
One effective method for the synthesis of 6-nitroindole (B147325) derivatives involves a transition-metal-free intermolecular cyclization reaction. rsc.orgrsc.org In this approach, enaminones react with nitroaromatic compounds in the presence of cesium carbonate (Cs₂CO₃) to regioselectively produce 6-nitroindoles in moderate to good yields. rsc.orgrsc.org This method facilitates the simultaneous formation of two new C-C and C-N bonds, along with a five-membered ring. rsc.org
Another strategy to control regioselectivity is through the use of a directing group on the indole nitrogen. For instance, N-protected indoles can be nitrated to yield various nitro-isomers. While many methods favor the 3-position, careful selection of the protecting group and nitrating agent can influence the position of nitration on the carbocyclic ring. researchgate.net A study on the synthesis of the four mononitroindoles (4-, 5-, 6-, and 7-nitro) provides a basis for obtaining the desired 6-nitroindole precursor. acs.org
A disclosed synthesis of 6-nitro-1H-indole-3-carbaldehyde utilizes a mixture of concentrated nitric acid and glacial acetic acid at elevated temperatures to introduce the nitro group at the 6-position of 1H-indole-3-carbaldehyde. This suggests that the electronic nature of existing substituents on the indole ring plays a crucial role in directing the incoming nitro group.
Table 1: Regioselective Nitration Approaches for Indole Systems
| Method | Reagents and Conditions | Key Features |
| Intermolecular Cyclization | Enaminones, Nitroaromatic compounds, Cs₂CO₃ | Transition-metal-free, simultaneous formation of C-C and C-N bonds, regioselective for 6-nitroindoles. rsc.orgrsc.org |
| Directed Nitration | N-Protected Indoles, Nitrating Agents | Regioselectivity is dependent on the protecting group and reaction conditions. |
| Nitration of Substituted Indoles | 1H-Indole-3-carbaldehyde, conc. HNO₃, Acetic Acid, 80°C | The aldehyde group directs nitration to the 6-position. |
Sulfonylation Reactions for Introducing the Sulfonamide Moiety
Once 6-nitroindole is obtained, the next key transformation is the introduction of the sulfonamide group at the C3 position. The C3 position of indole is highly nucleophilic and prone to electrophilic substitution.
A common method for this transformation is chlorosulfonylation followed by amination. The reaction of an N-protected indole, such as 1-acetylindoline, with chlorosulfonic acid can lead to the formation of a sulfonyl chloride at the 5-position. nih.gov A similar approach can be envisioned for 6-nitroindole, where direct chlorosulfonylation at the C3 position would yield the key intermediate, 6-nitro-1H-indole-3-sulfonyl chloride. The synthesis of 6-chloro-1H-indole-3-sulfonyl chloride has been achieved by reacting the corresponding indole with sulfuryl chloride in dichloromethane.
The direct C3-sulfonylation of indoles has been reported using various reagents. nih.gov For instance, direct C-H amidation at the C3 position of indoles has been achieved using electrophilic N-benzenesulfonyloxyamides in the presence of zinc chloride (ZnCl₂), which could be adapted for the formation of the sulfonamide bond. nih.gov
Multi-Step Synthetic Sequences from Precursors (e.g., Nitroindole Derivatives)
A practical synthetic route to this compound involves a multi-step sequence starting from readily available indole. A commercially available key intermediate, 6-nitro-1H-indole-3-sulfonyl chloride, provides a direct precursor to the target compound. biosynth.com The synthesis of this intermediate is described as a process starting from indole, which is first nitrated to yield 6-nitroindole. biosynth.com Subsequently, 6-nitroindole is treated with a chlorinating agent such as phosphorus pentachloride to afford 6-nitro-1H-indole-3-sulfonyl chloride. biosynth.com
The final step in this sequence is the amination of the sulfonyl chloride. This can be readily achieved by reacting 6-nitro-1H-indole-3-sulfonyl chloride with ammonia (B1221849). A similar transformation has been demonstrated in the synthesis of 1-acetylindoline-5-sulfonamide, where the corresponding sulfonyl chloride was treated with aqueous ammonia in tetrahydrofuran (B95107) (THF) to give the sulfonamide in high yield. nih.gov
Derivatization and Functionalization of the this compound Scaffold
The this compound structure offers multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives.
Modifications at the Indole N-1 Position
The nitrogen atom of the indole ring is a common site for functionalization.
N-Alkylation: The N-alkylation of indoles can be achieved under various conditions. A common method involves the deprotonation of the indole N-H with a base, followed by reaction with an alkyl halide. google.comyoutube.com For instance, the potassium salts of indoles have been successfully alkylated with iodoalkanes in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The use of a catalyst is not always necessary, though some procedures employ them. stanford.edu A patent describes the N-alkylation of various indole derivatives with dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
N-Arylation: The introduction of an aryl group at the N-1 position can be accomplished through several methods, including copper-catalyzed and palladium-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of such transformations. nih.gov A general method for the N-arylation of indoles utilizes a catalyst system derived from copper(I) iodide (CuI) and a diamine ligand, such as trans-1,2-cyclohexanediamine. acs.org Transition-metal-free approaches have also been developed, for example, using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). nih.govacs.org
Table 2: N-1 Derivatization of Indole Scaffolds
| Modification | Reagents and Conditions | Key Features |
| N-Alkylation | Base (e.g., NaH, KOH), Alkyl Halide, Solvent (e.g., DMSO, DMF) google.comyoutube.comresearchgate.net | A two-step process involving deprotonation and subsequent nucleophilic substitution. google.comyoutube.com |
| N-Arylation | Aryl Halide, Copper or Palladium Catalyst, Base (e.g., K₃PO₄), Ligand (e.g., diamine) nih.govacs.org | Enables the formation of N-arylindoles through cross-coupling reactions. nih.govacs.org |
| N-Arylation | o-Silylaryl Triflate, CsF nih.govacs.org | A transition-metal-free alternative for N-arylation. nih.govacs.org |
Substitutions and Transformations on the Sulfonamide Nitrogen (S–N)
The sulfonamide nitrogen also provides a handle for further derivatization.
N-Alkylation/Arylation of the Sulfonamide: Similar to the indole nitrogen, the sulfonamide nitrogen can undergo alkylation and arylation. The N-arylation of sulfonamides has been achieved using the aforementioned transition-metal-free method with o-silylaryl triflates and CsF, which can lead to diarylated products when primary sulfonamides are used. nih.govacs.org Secondary sulfonamides can also be N-arylated to yield tertiary sulfonamides. nih.gov Palladium-catalyzed intramolecular transformations of indolylbenzenesulfonamides have been shown to proceed via C2-arylation or C3-arylation depending on the base used, highlighting the reactivity of the sulfonamide-linked aryl group. rsc.org
N-Acylation of the Sulfonamide: The sulfonamide nitrogen can be acylated to form N-acylsulfonamides. This transformation can be carried out using N-acylbenzotriazoles in the presence of sodium hydride (NaH) in refluxing THF. semanticscholar.org This method is applicable to a range of sulfonamides and acylating agents. semanticscholar.org
The development of novel N-aryl indoles as potent NaV1.7 inhibitors highlights the importance of derivatization at both the indole and sulfonamide moieties for tuning biological activity. nih.gov In one study, novel urea (B33335) derivatives of indole-3-sulfonamide were synthesized as carbonic anhydrase inhibitors, demonstrating the utility of modifying the sulfonamide group. nih.gov
Table 3: Derivatization of the Sulfonamide Moiety
| Modification | Reagents and Conditions | Key Features |
| N-Arylation | o-Silylaryl Triflate, CsF nih.govacs.org | Transition-metal-free method leading to N-arylated or N,N-diarylated sulfonamides. nih.govacs.org |
| N-Acylation | N-Acylbenzotriazole, NaH, THF (reflux) semanticscholar.org | Efficient method for the formation of N-acylsulfonamides. semanticscholar.org |
| Urea Formation | Isocyanates | Leads to the formation of N-sulfonylureas, a class of compounds with diverse biological activities. |
Introduction of Substituents on the Indole Ring (C-3, C-5, C-6)
The introduction of new substituents onto the this compound ring is a key strategy for modulating its chemical properties and biological activity. The existing electron-withdrawing groups at the C-3 and C-6 positions significantly influence the regioselectivity of further substitutions.
While direct substitution on the pre-formed this compound is not extensively documented, studies on closely related 6-nitroindole derivatives provide significant insights into the reactivity of the indole core. The C-2 position of the indole ring is a primary site for nucleophilic attack, especially when the indole nitrogen is protected and the C-3 position bears an electron-withdrawing group. For instance, research on 1-methoxy-6-nitroindole-3-carbaldehyde, a structurally similar compound, has shown that it acts as a versatile electrophile, reacting regioselectively at the C-2 position with a variety of nucleophiles. nii.ac.jpdoi.org This reaction pathway allows for the synthesis of 2,3,6-trisubstituted indole derivatives. nii.ac.jp
In a typical reaction, 1-methoxy-6-nitroindole-3-carbaldehyde reacts with nitrogen-centered nucleophiles like piperidine, pyrrole (B145914), and indole in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to yield the corresponding C-2 substituted products in high yields. nii.ac.jp This reactivity suggests that the C-2 position of this compound could potentially be functionalized through similar nucleophilic substitution reactions.
Table 1: Nucleophilic Substitution at C-2 of 1-methoxy-6-nitroindole-3-carbaldehyde
| Nucleophile (NuH) | Base/Solvent | Product Yield (%) | Reference |
|---|---|---|---|
| Piperidine | NaH, DMF | 92 | nii.ac.jp |
| Pyrrole | NaH, DMF | 98 | nii.ac.jp |
| Indole | NaH, DMF | 96 | nii.ac.jp |
| Imidazole | NaH, DMF | 97 | nii.ac.jp |
| Benzimidazole | NaH, DMF | 87 | nii.ac.jp |
| Sodium methanethiolate | DMF | 98 | nii.ac.jp |
| N-acetyl-L-cysteine | NaH, DMF | 73 | nii.ac.jp |
Substitutions at the C-5 and C-6 positions are typically introduced at an earlier stage of the synthesis, prior to the formation of the indole-3-sulfonamide moiety. nih.gov For example, substituted indoles can be used as starting materials for chlorosulfonation and subsequent amination to install the C-3 sulfonamide. The modification of the existing functional groups, namely the sulfonamide at C-3 and the nitro group at C-6, represents the most common approach for derivatization.
Chemical Reductions of the Nitro Group to Amine Functionality
The reduction of the C-6 nitro group to a primary amine is a pivotal transformation, yielding 6-amino-1H-indole-3-sulfonamide. This amino group serves as a versatile handle for further functionalization, particularly for creating hybrid molecules through amide bond formation. This reduction is a key step in multi-step syntheses aimed at producing biologically active compounds. eurekaselect.comnih.gov
A representative multi-step synthesis that includes this reduction starts from a 5-nitroindole (B16589) derivative. After N-alkylation, chlorosulfonation at C-3, and amination to form the sulfonamide, the nitro group is reduced. eurekaselect.comnih.gov This reduction furnishes the corresponding amino-indole derivative, which is a key intermediate for further reactions. eurekaselect.comnih.gov
Table 2: Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (pressure, solvent) | Amine | Widely used, high yield |
| Iron (Fe) / Acetic Acid (AcOH) | Reflux | Amine | Classical, cost-effective method |
| Tin(II) Chloride (SnCl₂ • 2H₂O) | Ethanol/Ethyl acetate (B1210297), 70°C | Amine | Mild conditions, good for sensitive substrates |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic solvent mixture | Amine | Useful in aqueous media |
The resulting 6-amino-1H-indole-3-sulfonamide is a valuable building block. The newly formed amine at the C-6 position is significantly more nucleophilic than the indole nitrogen, allowing for selective reactions such as acylation or condensation with other molecules.
Hybridization Strategies with Other Heterocyclic Systems
Hybridization, the strategy of combining the 6-amino-1H-indole-3-sulfonamide scaffold with other heterocyclic moieties, is a prominent approach in medicinal chemistry to develop novel compounds with enhanced or new biological activities. eurekaselect.comresearchgate.netnih.gov The amine functionality at the C-6 position is typically utilized to link the indole core to other heterocycles via a stable amide bond.
One prominent example is the synthesis of indole-3-sulfonamide-heteroaryl hybrids. eurekaselect.comnih.gov In this process, the 6-amino-1H-indole-3-sulfonamide intermediate is reacted with various heteroaryl carboxylic acids in the presence of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the final hybrid molecules. eurekaselect.com This modular approach allows for the generation of a diverse library of compounds by varying the heterocyclic component. eurekaselect.comnih.govresearchgate.net
Similarly, new quinoline/pyridine indole-3-sulfonamide derivatives have been synthesized, highlighting the versatility of this hybridization strategy. researchgate.net These efforts aim to explore new chemical space and identify compounds with specific pharmacological profiles. researchgate.netnih.govnih.gov
Table 3: Examples of Hybridization Strategies
| Indole Scaffold | Linked Heterocycle | Linkage Type | Resulting Hybrid Class | Reference |
|---|---|---|---|---|
| 6-Amino-1H-indole-3-sulfonamide | Various Heteroaryl Carboxylic Acids | Amide | Indole-3-sulfonamide-heteroaryl hybrids | eurekaselect.comnih.gov |
| Indole-3-sulfonamide | Quinolines, Pyridines | Not specified | Quinoline/pyridine indole-3-sulfonamide derivatives | researchgate.net |
| Indole | Formaldehyde, Amino hydrochloride | Fused Ring System | Indole-fused oxadiazepines/thiadiazepines | nih.gov |
| 5-Formyl-1H-indole | Aminoguanidine | Hydrazone | Indolyl derivatives with amino-guanidinium moieties | nih.gov |
These hybridization strategies underscore the importance of this compound as a precursor. The chemical transformations involving the nitro group and subsequent coupling reactions provide a robust platform for the rational design and synthesis of complex molecules with potential therapeutic applications.
Research on this compound Remains Undisclosed
Despite the growing interest in indole-based compounds for therapeutic applications, specific scientific data on the biological activities of this compound is not publicly available in peer-reviewed literature.
While the broader classes of indole-sulfonamides and nitroindoles have been the subject of various scientific investigations, revealing potential antimicrobial and anticancer properties, research focusing solely on the this compound scaffold is conspicuously absent from accessible scientific databases.
Extensive searches for dedicated studies on this specific compound have failed to yield any concrete data regarding its efficacy against microbial strains or cancer cell lines. Consequently, information pertaining to its biological activity and mechanistic investigations, as outlined for related scaffolds, remains unelucidated for this compound.
The Promise of Related Scaffolds
Research into related chemical structures offers a glimpse into the potential, yet unconfirmed, activities of this compound.
Antimicrobial Properties of Indole-Sulfonamides
Studies on various indole-sulfonamide derivatives have demonstrated a spectrum of antimicrobial activities. For instance, some synthesized indole-sulfonamide analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. nih.govresearchgate.net The proposed mechanism for some nitro-containing antimicrobials involves the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen intermediates that can damage cellular components and inhibit growth. mdpi.com However, no studies have specifically tested this compound against common pathogens like Staphylococcus aureus or Escherichia coli.
Anticancer Potential of Indole Derivatives
The anticancer potential of indole derivatives, including those with sulfonamide and nitro functional groups, is an active area of research. nih.govrsc.org For example, a library of 44 indole-sulfonamide derivatives was investigated for cytotoxic activities against various cancer cell lines, with some hydroxyl-containing bisindoles showing notable activity. nih.govrsc.org The mechanisms often explored in these studies include the induction of apoptosis (programmed cell death) in cancer cells and the modulation of critical cell growth and survival signaling pathways. rsc.orgresearchgate.net Certain nitroindole derivatives have also been investigated for their anticancer effects, with some showing the ability to induce cell cycle arrest and increase reactive oxygen species in cancer cells. worldresearchersassociations.comnih.gov Nevertheless, no published research has specifically examined the apoptotic or cell signaling effects of this compound on any cancer cell line.
In the absence of direct scientific evidence, any discussion of the biological activity of this compound would be purely speculative. The scientific community awaits dedicated research to uncover the potential therapeutic value of this specific chemical entity.
Structure Activity Relationship Sar Studies on 6 Nitro 1h Indole 3 Sulfonamide Derivatives
Influence of Substituents on the Indole (B1671886) Ring System
The indole nucleus serves as a crucial scaffold in numerous biologically active compounds. Modifications to this ring system, particularly at the C-3, C-5, and C-6 positions, are pivotal in modulating the therapeutic effects of 6-nitro-1H-indole-3-sulfonamide derivatives.
Positional Effects at C-3 on Biological Activity
The C-3 position of the indole ring is a well-established site for chemical modification due to its high electron density and reactivity in electrophilic substitution reactions. chula.ac.thnih.gov This position is intrinsically nucleophilic, making it a prime location for introducing substituents to interact with biological targets. quora.com Research on various indole derivatives has consistently shown that the nature of the substituent at C-3 is a major determinant of biological activity.
For instance, in the development of antitumor agents, the introduction of specific functional groups at the C-3 position can confer selective activity against cancer cell lines. nih.gov Studies involving the synthesis of 3-substituted indoles have demonstrated that even subtle changes to the substituent can lead to distinct cellular responses, highlighting the sensitivity of biological targets to the chemical environment at this position. nih.gov The ability to rapidly diversify the C-3 position allows for the exploration of a wide chemical space to optimize interactions with specific enzymes or receptors. nih.govacs.org
Impact of Substitutions at C-5 and C-6 on Potency and Selectivity
Studies on related indole-containing compounds, such as duocarmycin analogs, have underscored the importance of C-5 substitution for cytotoxic activity. nih.gov The introduction of various groups at this position, including methoxy (B1213986), methylsulfonylamino, and dimethylaminosulfonylamino, has been shown to modulate potency against human cancer cell lines. nih.gov For example, seco-duocarmycin analogs with small sulfonyl substituents at the C-5 oxygen, such as 5-O-methylsulfonyl and 5-O-aminosulfonyl, exhibited significant cytotoxic activity. nih.gov The electronic influence of substituents at the C-5 position has been correlated with the stability of DNA duplexes when these indoles are incorporated as universal bases, suggesting a strong electronic component to their interactions. researchgate.net
Table 1: Effect of C-5 Substitution on the Cytotoxicity of seco-Cyclopropylindole Analogs
| Compound | Substituent at C-5 | Relative Cytotoxic Activity | Reference |
|---|---|---|---|
| Analog 1 | -OH | Low | nih.gov |
| Analog 2 | -O-SO₂CH₃ (methylsulfonyl) | High | nih.gov |
| Analog 3 | -O-SO₂NH₂ (aminosulfonyl) | High | nih.gov |
| Analog 4 | -O-SO₂N(CH₃)₂ (dimethylaminosulfonyl) | Moderate | nih.gov |
| Analog 5 | -O-Benzyl | Low | nih.gov |
Role of Modifications at the Indole Nitrogen (N-1) on Pharmacological Profiles
Modification of the indole nitrogen (N-1) is a key strategy for altering the pharmacological properties of indole derivatives. The N-1 position is a site for potential hydrogen bond donation, and its substitution can impact solubility, metabolic stability, and receptor affinity. nih.gov
The nucleophilicity of the indole nitrogen allows for alkylation and acylation, although this can sometimes compete with reactions at the more nucleophilic C-3 position. mdpi.com In the case of sumatriptan, a drug containing both an indole and a sulfonamide moiety, acyloxymethylation occurred preferentially at the indole N-1 position rather than the sulfonamide nitrogen. ulisboa.pt However, the resulting N1-acyloxymethyl derivatives did not act as effective prodrugs, as they hydrolyzed to form a stable N1-hydroxymethyl metabolite instead of the parent drug. ulisboa.pt
In other contexts, N-1 substitution has proven beneficial. For example, introducing a methylsulfonyl group at the N-1 position of certain indole structures has led to the development of potent anti-inflammatory agents. nih.gov These modifications can also be used to block metabolic pathways or to introduce new interaction points with a biological target. The need for N-H protection in certain synthetic reactions further highlights the reactivity of this position and its influence on the chemical behavior of the indole scaffold. nih.govacs.org
Structure-Activity Relationships of the Sulfonamide Group and its N-Substituents
The sulfonamide group is a versatile pharmacophore, and its structure-activity relationships have been extensively studied. openaccesspub.org Its connectivity, protonation state, and the nature of its nitrogen substituents are all critical determinants of inhibitory potency.
Importance of Sulfonamide Atom Connectivity and Protonation State
The sulfonamide moiety (-SO₂NH-) is a crucial functional group whose biological activity is highly dependent on its ionization state. annualreviews.orgnih.gov The acidity of the sulfonamide proton is a key factor, with optimal activity for many sulfonamide-based drugs being observed when the pKa is in the physiological range of 6.6 to 7.4. youtube.comnih.gov This allows for a significant fraction of the molecules to be in the ionized, anionic form at physiological pH, which is often crucial for mimicking the transition state of an enzymatic reaction or for forming strong ionic interactions with a receptor. annualreviews.org
Theoretical and experimental studies have shown that the protonation of sulfonamides can occur at either the nitrogen or one of the oxygen atoms, with protonation at the nitrogen being slightly preferred. researchgate.net This ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the SO₂ oxygens) makes the sulfonamide group a privileged motif for binding to proteins. nih.gov The precise geometry and electronic properties of the sulfonamide group are essential for its inhibitory action. The polarity of the sulfonamide can also be tuned by adjusting the pH, which alters the protonation state and can be exploited in drug design. mdpi.com
Effect of Different Substituents on the Sulfonamide Nitrogen on Inhibitory Potency
The substituent on the sulfonamide nitrogen (the N1 position in sulfanilamide (B372717) nomenclature) has a profound effect on the molecule's biological activity. openaccesspub.orgnih.gov SAR studies have consistently shown that modifying this position can dramatically alter potency and selectivity. youtube.comnih.gov
A general principle observed in antibacterial sulfonamides is that mono-substitution on the sulfonamide nitrogen generally enhances or maintains activity, whereas di-substitution often leads to inactive compounds. youtube.com The introduction of electron-withdrawing heterocyclic rings at this position is a particularly effective strategy for increasing potency. This is because such groups can lower the pKa of the sulfonamide N-H into the optimal range for activity. youtube.com
In the context of other therapeutic targets, a wide variety of substituents on the sulfonamide nitrogen have been explored. For instance, in the development of HIV inhibitors, introducing arylsulfonamides with different para-substituents on the benzene (B151609) ring had a significant impact on anti-HIV activity. nih.gov Similarly, in a series of anti-proliferative indolic benzenesulfonamides, the substituents on the sulfonamide nitrogen were found to determine different mechanistic outcomes and cell fates. nih.gov
Table 2: Influence of Sulfonamide N-Substituents on Biological Activity
| Scaffold | N-Substituent (R) | Observed Effect on Activity | Reference |
|---|---|---|---|
| Sulfanilamide | -H (Unsubstituted) | Weakly active | annualreviews.org |
| Sulfanilamide | Alkyl (e.g., -CH₃) | Weakly active | annualreviews.org |
| Sulfanilamide | Heterocyclic ring (e.g., sulfadiazine) | Highly potent | annualreviews.orgyoutube.com |
| Indolylarylsulfone (HIV Inhibitor) | Arylsulfonamide | Prominent anti-HIV potency, reduced cytotoxicity | nih.gov |
| Indolic Benzenesulfonamide (Antiproliferative) | Various substituents | Determines mechanistic results and cell fate | nih.gov |
| Naphthalenesulfonamide (ETA Antagonist) | 3,4-dimethyl-5-isoxazolyl | Potent antagonist activity | nih.gov |
Correlation between Structural Features and Specific Target Engagement
The relationship between the chemical structure of this compound derivatives and their engagement with specific biological targets is a critical area of research, guiding the development of more potent and selective agents. While direct and extensive research on this compound itself is limited in publicly available literature, structure-activity relationship (SAR) principles can be extrapolated from studies on analogous nitroaromatic and sulfonamide-containing indole compounds. These studies reveal that specific modifications to the indole core, the sulfonamide linker, and the nitro group's position can profoundly influence target binding and biological activity.
Key structural features that are often manipulated in SAR studies include the position and nature of substituents on the indole ring, the properties of the group attached to the sulfonamide nitrogen, and the electronic environment of the entire molecule. The nitro group at the 6-position is a strong electron-withdrawing group, which significantly impacts the electronic properties of the indole ring system. This feature is crucial for the mechanism of action of many nitroaromatic compounds, which often require bioreductive activation to exert their effects. nih.gov
Research on related nitroaromatic prodrugs designed for cancer therapy highlights the importance of lipophilicity and the nature of substituents in determining efficacy and selectivity for target enzymes like E. coli nitroreductase (NfsA) over human enzymes such as AKR1C3. mdpi.com In one such study on a series of lipophilic nitroaromatic prodrugs, it was found that increased lipophilicity generally correlated with increased activity in both 2D and 3D cell culture models. mdpi.com This suggests that modifications to the this compound scaffold that enhance its lipophilicity could lead to improved cell penetration and target engagement.
Molecular docking studies on similar compounds, such as {(4-nitrophenyl)sulfonyl}tryptophan, have provided insights into the potential binding modes of indole sulfonamides with protein targets. nih.gov These studies indicate that the indole moiety can form pi-pi stacking interactions with aromatic amino acid residues (like Tryptophan and Tyrosine) in the active site of enzymes. nih.govnih.gov The sulfonamide group is critical for forming hydrogen bonds with the protein backbone or specific residues, anchoring the inhibitor in the binding pocket. nih.gov For instance, the sulfonamide oxygen atoms can act as hydrogen bond acceptors. nih.gov
The following interactive data table summarizes the findings from a study on a series of nitroaromatic prodrugs, which can serve as a model for understanding the potential SAR of this compound derivatives. The table illustrates how modifications to the scaffold affect activity against the target enzyme NfsA_Ec and the off-target enzyme AKR1C3.
Data adapted from a study on lipophilic nitroaromatic prodrugs, illustrating the correlation between structural features and enzyme engagement. mdpi.com LCK refers to bystander cell killing.
In essence, the structural features of this compound derivatives are intrinsically linked to their target engagement. The indole nucleus provides a scaffold for crucial hydrophobic and pi-stacking interactions, the sulfonamide group acts as a key hydrogen bonding element, and the nitro group governs the electronic properties essential for bioreductive activation. nih.govnih.govnih.gov Future SAR studies focusing specifically on this scaffold will be invaluable in optimizing these interactions to develop potent and selective therapeutic agents.
Computational Chemistry and Molecular Modeling of 6 Nitro 1h Indole 3 Sulfonamide
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often used to predict the interaction between a small molecule (ligand) and a protein's binding site.
Prediction of Ligand-Receptor Binding Modes and Affinities
Currently, there are no specific studies detailing the ligand-receptor binding modes or affinities for 6-Nitro-1H-indole-3-sulfonamide. Research on analogous compounds, such as other indole-based sulfonamides, has shown that they can act as inhibitors for various enzymes, including carbonic anhydrases and tubulin. nih.govrsc.org For example, studies on indoline-5-sulfonamides have identified them as inhibitors of cancer-related carbonic anhydrase isoforms IX and XII. nih.gov Molecular docking of these related compounds has helped elucidate how the indole (B1671886) and sulfonamide moieties contribute to binding within the active sites of these proteins. nih.gov A hypothetical docking study for this compound would be necessary to predict its potential binding interactions and affinities with various biological targets.
Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
Without specific molecular docking studies for this compound, a detailed characterization of its intermolecular interactions with biological receptors is not possible. However, based on its structure, one could hypothesize the types of interactions it might form. The sulfonamide group is a strong hydrogen bond donor and acceptor. The indole ring can participate in hydrophobic and pi-pi stacking interactions, while the nitro group can also act as a hydrogen bond acceptor. The precise nature of these interactions is dependent on the specific topology and amino acid composition of a target binding pocket.
Identification of Potential Biological Targets and Off-Targets
The identification of biological targets for this compound remains speculative. The broader class of indole sulfonamides has been investigated for a range of biological activities, suggesting potential targets. These include:
Carbonic Anhydrases: As seen with related sulfonamides, this is a likely target class. nih.gov
Tubulin: Certain indole derivatives containing a sulfonamide scaffold have been evaluated as tubulin polymerization inhibitors, making tubulin a potential target. rsc.org
Aromatase: Other sulfonamide-based indoles have been explored as aromatase inhibitors for their potential use in cancer therapy.
Kinases and other enzymes: The indole scaffold is a common feature in many kinase inhibitors.
A comprehensive screening and docking analysis against a panel of known drug targets would be required to identify the most probable biological targets and potential off-targets for this specific compound.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict molecular geometries, energies, and other electronic properties.
Geometry Optimization and Electronic Structure Analysis
No published DFT studies specifically on this compound were found. Such a study would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. Following optimization, analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be performed. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. scispace.com For context, DFT calculations have been performed on nitro derivatives of BN indole to determine their thermodynamic properties and on other nitroindole isomers to understand reaction mechanisms. scispace.comnih.gov
Prediction of Electrophilic and Nucleophilic Sites
The prediction of electrophilic (electron-poor) and nucleophilic (electron-rich) sites is a standard output of electronic structure calculations like DFT. This is often visualized using a Molecular Electrostatic Potential (MEP) map. For this compound, one would anticipate that the nitro group and the sulfonamide's sulfur atom would create significant electrophilic regions. The indole nitrogen and the oxygen atoms of the nitro and sulfonamide groups would likely be the primary nucleophilic sites. This analysis is crucial for understanding how the molecule might interact with biological macromolecules and its potential metabolic fate.
Computation of Reactivity Descriptors (e.g., Fukui Indices)
To understand the chemical reactivity of this compound, quantum chemical calculations are employed to determine various reactivity descriptors. Among these, Fukui indices are particularly insightful as they indicate the propensity of each atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack. These indices are derived from the change in electron density at a specific point in the molecule as the total number of electrons is altered.
The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic distribution and reactivity of the indole ring system. mdpi.com Studies on nitro-containing aromatic compounds have shown that the nitro group tends to lower the values of the Fukui function in several parts of the molecule. mdpi.com This is attributed to its role in modulating the distribution of the Highest Occupied Molecular Orbital (HOMO). mdpi.com The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For this compound, the HOMO energy is indicative of its electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net
A systematic analysis of related nitro-containing pharmacologically active compounds reveals that the specific arrangement of atoms and functional groups dictates the localization of frontier molecular orbitals and, consequently, the sites most susceptible to chemical reactions. researchgate.net For instance, the nitrogen atom of the nitro group often exhibits a distinct reactivity profile that is less influenced by the rest of the molecular structure. mdpi.com
Below is a hypothetical table illustrating the types of reactivity descriptors that can be calculated for this compound using computational methods like Density Functional Theory (DFT).
| Descriptor | Hypothetical Value | Interpretation |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | -2.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Fukui Function (f-) on N1 | 0.08 | Indicates susceptibility of the indole nitrogen to electrophilic attack. |
| Fukui Function (f+) on C3 | 0.12 | Indicates susceptibility of the C3 carbon to nucleophilic attack. |
| Fukui Function (f-) on O(nitro) | 0.15 | Indicates susceptibility of the nitro oxygen to electrophilic attack. |
Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the stability and dynamics of a ligand-protein complex at an atomic level. utupub.fi These simulations can provide valuable insights into how this compound might interact with a biological target, such as an enzyme or receptor. The process typically starts with a docked pose of the ligand within the protein's binding site, often obtained from molecular docking studies. utupub.finih.gov
MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the complex. Key metrics monitored during the simulation include the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues. utupub.finih.gov A stable RMSD for both the protein and the ligand over the simulation trajectory suggests a stable binding mode. utupub.fi RMSF analysis can highlight flexible regions of the protein and identify key residues that interact with the ligand. nih.gov
Furthermore, MD simulations enable a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. utupub.finih.gov The persistence of these interactions throughout the simulation is a strong indicator of binding affinity and complex stability. utupub.fi For sulfonamide-containing compounds, hydrogen bonds involving the sulfonamide group are often crucial for binding. nih.gov The indole moiety can also participate in pi-stacking interactions with aromatic residues in the binding pocket. nih.gov
| Simulation Parameter | Typical Observation for a Stable Complex | Significance |
| Protein RMSD | Reaches a plateau after an initial equilibration period. | Indicates the overall structural stability of the protein upon ligand binding. utupub.fi |
| Ligand RMSD | Remains low and stable within the binding pocket. | Suggests the ligand maintains a consistent binding pose. utupub.fi |
| RMSF | Low fluctuations for residues in the binding pocket that interact with the ligand. | Highlights the key residues responsible for stabilizing the ligand. nih.gov |
| Hydrogen Bonds | Consistent formation and maintenance of specific hydrogen bonds. | Identifies crucial interactions for binding affinity and specificity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com This approach is valuable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. semanticscholar.org For a series of indole-sulfonamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific biological target.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). scispace.comresearchgate.net
For indole-sulfonamide derivatives, relevant descriptors might include those related to the electronegativity and size of substituents on the indole ring and the sulfonamide group. nih.gov A robust QSAR model, validated through statistical measures like the correlation coefficient (r²) and cross-validation coefficient (q²), can then be used to predict the activity of this compound and guide the design of more potent analogs. semanticscholar.orgnih.gov
| QSAR Parameter | Description | Relevance to this compound |
| Molecular Descriptors | Numerical representations of molecular properties (e.g., LogP, molecular weight, electronic parameters). researchgate.net | The nitro group would significantly impact electronic descriptors, while the sulfonamide group contributes to polarity and hydrogen bonding potential. |
| Training Set | A set of compounds with known biological activities used to build the model. semanticscholar.org | Would ideally include a diverse range of substituted indole-sulfonamides. |
| Test Set | An independent set of compounds used to validate the predictive power of the model. semanticscholar.org | Essential for ensuring the model's reliability for predicting the activity of new compounds. |
| Statistical Model | The mathematical equation relating descriptors to activity (e.g., MLR, ANN). scispace.comresearchgate.net | The quality of the model is assessed by statistical parameters like r² and q². |
In Silico Assessment of Molecular Properties for Drug Discovery Initiatives
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" and pharmacokinetic properties of a compound. In silico methods provide a rapid and cost-effective way to predict these properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netnih.gov These predictions help to identify potential liabilities of a compound before significant resources are invested in its development. nih.gov
For this compound, various molecular properties can be calculated using computational tools. These include physicochemical properties like molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, which are often evaluated against established guidelines like Lipinski's Rule of Five to assess oral bioavailability.
Furthermore, more complex ADMET properties can be predicted. These include predictions of aqueous solubility, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. researchgate.net While these in silico predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds and guiding further studies. nih.gov
| Property | Predicted Value (Illustrative) | Implication for Drug Discovery |
| Molecular Weight | ~255 g/mol | Within the typical range for small molecule drugs. |
| LogP | 2.1 | Indicates moderate lipophilicity, which can influence absorption and distribution. |
| Hydrogen Bond Donors | 2 | The indole NH and sulfonamide NH groups can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 5 | The nitro and sulfonamide oxygens can accept hydrogen bonds. |
| Predicted Solubility | Moderate | Solubility is a key factor for absorption. |
| Predicted BBB Penetration | Low | May be desirable for drugs intended to act peripherally. |
| CYP450 Inhibition | Potential for inhibition of specific isoforms | Important for assessing potential drug-drug interactions. |
Note: The values in this table are illustrative and would need to be determined through specific in silico ADMET prediction software.
Preclinical in Vitro Research Methodologies for 6 Nitro 1h Indole 3 Sulfonamide
Cell-Based Assays for Antiproliferative Activity against Diverse Cancer Cell Lines
To evaluate the anticancer potential of 6-Nitro-1H-indole-3-sulfonamide, its effect on the proliferation of various human cancer cell lines is assessed using cell-based assays. These assays quantify the ability of the compound to inhibit cell growth. A standard method involves seeding cancer cells, such as those from breast (MCF-7), colon (HT-29), or cervical (HeLa) cancer, into 96-well plates and exposing them to a range of concentrations of the test compound. nih.govnih.gov After an incubation period, typically 48 to 72 hours, cell viability is measured.
Commonly used techniques include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where a tetrazolium salt is converted by metabolically active cells into a colored formazan (B1609692) product, or the sulforhodamine B (SRB) assay, which uses a dye that binds to total cellular protein. The intensity of the color is proportional to the number of viable cells. The results are used to calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov Some indole (B1671886) derivatives have shown potent antiproliferative activity, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines. nih.gov
Table 1: Illustrative Antiproliferative Activity Data for Indole Derivatives This table presents example data for related indole compounds to illustrate typical assay results.
| Cancer Cell Line | Assay Type | Example Compound | IC50 (µM) |
|---|---|---|---|
| HeLa (Cervical) | MTT | Indole-aryl amide | 5.5 |
| HT-29 (Colon) | SRB | Indole-propenone | 0.16 nih.gov |
| MCF-7 (Breast) | SRB | Indole-propenone | 0.17 nih.gov |
Enzyme Inhibition Assays for Specific Biological Targets (e.g., Carbonic Anhydrases)
The sulfonamide moiety is a well-known pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.gov The inhibitory activity of this compound against various human CA isoforms (e.g., hCA I, II, IX, and XII) is a key area of investigation. The primary method for this is a stopped-flow CO2 hydration assay. nih.gov
In this assay, the enzyme's catalytic activity—the hydration of CO2 to bicarbonate and a proton—is measured. This reaction causes a pH change in the buffer, which is monitored using a color indicator. The rate of the catalyzed reaction is recorded in the presence of varying concentrations of the inhibitor. From these measurements, the inhibition constant (Ki) is determined, which represents the concentration of the inhibitor required to produce half-maximum inhibition. Studies on indole-sulfonamide hybrids have revealed potent, isoform-selective inhibition, with some compounds showing Ki values in the nanomolar range, occasionally surpassing the potency of standard inhibitors like Acetazolamide (B1664987) (AAZ). nih.gov
Table 2: Illustrative Carbonic Anhydrase Inhibition Data for Indole-Sulfonamide Hybrids This table presents example data for related compounds to illustrate typical assay results.
| CA Isoform | Standard Inhibitor (AAZ) Ki (nM) | Example Compound | Ki (nM) |
|---|---|---|---|
| hCA I | 250 | Indolylchalcone-triazole hybrid | 18.8 nih.gov |
| hCA II | 12 | Indolylchalcone-triazole hybrid | 55.4 |
| hCA IX | 25.8 | Indolylchalcone-triazole hybrid | 89.6 |
In Vitro Antimicrobial Susceptibility Testing
The potential of this compound as an antimicrobial agent is evaluated through susceptibility testing against a panel of pathogenic bacteria and fungi. Standard methods recommended by clinical laboratory standards institutes are employed, such as the broth microdilution or agar (B569324) well diffusion methods. nih.govresearchgate.net
In the broth microdilution method, twofold serial dilutions of the compound are prepared in a liquid growth medium in 96-well plates. Each well is then inoculated with a standardized suspension of the microorganism. nih.gov After incubation, the lowest concentration of the compound that completely inhibits visible growth is determined and reported as the Minimum Inhibitory Concentration (MIC). nih.govnih.gov The agar well diffusion method involves placing the compound into wells cut into an agar plate previously swabbed with the test microorganism; the diameter of the resulting zone of growth inhibition is then measured. researchgate.net These tests are performed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. researchgate.net
In Vitro Antileishmanial Assays (e.g., MTT Assay)
Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Nitroaromatic compounds are a known class of antileishmanial agents. The efficacy of this compound is tested against both the extracellular (promastigote) and intracellular (amastigote) forms of Leishmania species, such as L. donovani or L. amazonensis. nih.govdovepress.com
The viability of the parasites after exposure to the compound is commonly assessed using the MTT assay. dovepress.comresearchgate.net For promastigotes, the assay is performed in multi-well plates where the parasites are incubated with various concentrations of the compound. For the clinically relevant amastigote stage, host cells like macrophages are first infected with the parasites and then treated with the compound. dovepress.com The effectiveness of the compound is quantified by its EC50 value—the concentration that reduces parasite viability by 50%. nih.gov A selectivity index is often calculated by comparing the EC50 against the parasite to the cytotoxic concentration against the host cells (CC50) to assess the compound's therapeutic window. nih.gov
Cellular Mechanistic Studies (e.g., Cell Cycle Analysis, Apoptosis Pathway Investigation)
If a compound demonstrates significant antiproliferative activity, the next step is to investigate the underlying cellular mechanisms. Key processes to examine are the compound's effects on the cell cycle and its ability to induce programmed cell death (apoptosis).
Cell Cycle Analysis: This is typically performed using flow cytometry. Cancer cells are treated with the compound for a set period, then harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. The flow cytometer measures the fluorescence intensity of individual cells, which corresponds to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound-induced arrest at a specific phase, such as the G2/M phase, suggests interference with mitotic processes. nih.gov
Apoptosis Pathway Investigation: The induction of apoptosis is a hallmark of many anticancer drugs. It can be detected using several methods. Flow cytometry with Annexin V/propidium iodide staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Another common method is Western blotting to detect the activation of key apoptotic proteins, such as the cleavage of caspase-3 and PARP (poly [ADP-ribose] polymerase). nih.govnih.gov An increase in the levels of these cleaved proteins provides strong evidence of apoptosis induction.
Biochemical Assays for Tubulin Polymerization Inhibition
The indole scaffold is a key component of many compounds that inhibit tubulin polymerization, a critical process for microtubule formation and cell division. nih.govnih.gov To determine if this compound acts via this mechanism, a cell-free biochemical assay is used.
This assay measures the polymerization of purified tubulin into microtubules in vitro. The process can be monitored by the increase in fluorescence of a reporter dye, such as DAPI, that intercalates into the polymerizing microtubules. mdpi.com The assay is run with a control (tubulin alone) and in the presence of various concentrations of the test compound. A potent inhibitor will prevent the increase in fluorescence. The results are used to determine the IC50 value for tubulin polymerization inhibition. nih.govmdpi.com This assay directly confirms whether the compound targets tubulin dynamics, a mechanism of action shared by well-known anticancer agents.
Advanced Analytical and Spectroscopic Characterization in 6 Nitro 1h Indole 3 Sulfonamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For "6-Nitro-1H-indole-3-sulfonamide," both ¹H and ¹³C NMR would be critical for confirming its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the indole (B1671886) ring will appear in the aromatic region, with their specific shifts affected by the electron-withdrawing nitro group and the sulfonamide moiety. The NH proton of the indole and the NH₂ protons of the sulfonamide group would likely appear as broad singlets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The carbons attached to the electron-withdrawing nitro and sulfonyl groups are expected to be shifted downfield. Data for 6-nitroindole (B147325) shows characteristic chemical shifts for the carbon atoms of the indole ring, which can be used to predict the approximate shifts for the target molecule. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound based on Analogous Compounds
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Indole NH | ~11.0 - 12.0 | Broad Singlet | Based on data from substituted indoles. rsc.org |
| H-2 | ~7.5 - 8.0 | Singlet | Expected to be a singlet due to no adjacent protons. |
| H-4 | ~7.8 - 8.2 | Doublet | Influenced by the adjacent nitro group. |
| H-5 | ~7.2 - 7.6 | Doublet of Doublets | Coupled to H-4 and H-7. |
| H-7 | ~8.0 - 8.5 | Doublet | Deshielded by the adjacent nitro group. |
| Sulfonamide NH₂ | ~7.0 - 8.0 | Broad Singlet | Based on general sulfonamide data. rsc.org |
This table is a predictive model based on data from analogous compounds and general principles of NMR spectroscopy.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound based on 6-Nitroindole
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~125 - 130 | |
| C-3 | ~110 - 115 | Attached to the sulfonamide group. |
| C-3a | ~128 - 132 | |
| C-4 | ~120 - 125 | |
| C-5 | ~115 - 120 | |
| C-6 | ~140 - 145 | Attached to the nitro group. |
| C-7 | ~110 - 115 | |
| C-7a | ~135 - 140 |
This table is a predictive model based on ¹³C NMR data for 6-nitroindole chemicalbook.com and general substituent effects.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the N-H, N-O, S=O, and C=C bonds.
The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. mdpi.com The sulfonamide group (-SO₂NH₂) would show characteristic stretching vibrations for the S=O bonds (asymmetric and symmetric) around 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the indole ring and the sulfonamide group would appear in the region of 3100-3500 cm⁻¹. nih.govacs.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference |
| Indole N-H | Stretching | 3400 - 3500 | nih.gov |
| Sulfonamide N-H | Stretching | 3200 - 3400 | rsc.org |
| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | mdpi.com |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | mdpi.com |
| Aromatic C=C | Stretching | 1450 - 1600 | nih.gov |
| Sulfonyl (S=O) | Asymmetric Stretching | 1310 - 1320 | rsc.org |
| Sulfonyl (S=O) | Symmetric Stretching | 1143 - 1155 | rsc.org |
This table is a predictive model based on data from analogous compounds and standard IR correlation tables.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The molecular ion peak ([M+H]⁺ or [M-H]⁻) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation of aromatic sulfonamides under mass spectrometric conditions often involves the loss of SO₂. nih.govnih.gov The fragmentation of nitroindole compounds can involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the indole ring. tsijournals.comscirp.org The analysis of these fragmentation patterns provides valuable information for structural confirmation.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (predicted) | Proposed Structure/Loss | Reference |
| [M+H]⁺ | 242.02 | Molecular Ion | - |
| [M-H]⁻ | 240.01 | Molecular Ion | - |
| [M+H - SO₂]⁺ | 178.04 | Loss of sulfur dioxide | nih.gov |
| [M+H - NO₂]⁺ | 196.05 | Loss of nitro group | tsijournals.com |
| [C₈H₅N₂O₂]⁺ | 161.03 | Fragment from indole ring cleavage | scirp.org |
This table is a predictive model based on the calculated molecular weight and common fragmentation pathways of sulfonamides and nitroindoles.
X-ray Crystallography for Solid-State Structure and Molecular Aggregation
This technique would also reveal details about intermolecular interactions, such as hydrogen bonding involving the sulfonamide and nitro groups, and π-π stacking of the indole rings. mdpi.com This information is crucial for understanding the crystal packing and the physical properties of the compound. While specific crystallographic data for "this compound" is not available, studies on related indole and sulfonamide derivatives provide a basis for predicting the types of intermolecular interactions that might be observed. mdpi.comresearchgate.net
Chromatographic Techniques for Compound Purification and Purity Assessment (e.g., LC-MS, TLC)
Chromatographic techniques are vital for the purification of "this compound" and for assessing its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. clockss.org This technique would be used to purify the compound from reaction mixtures and to determine its purity with high sensitivity and specificity. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach for the analysis of this type of compound. clockss.org
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. researchgate.net For "this compound," a silica (B1680970) gel plate would likely be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The spots on the TLC plate can be visualized under UV light (due to the UV-active indole ring) or by using a staining reagent. researchgate.net
Table 5: Typical Chromatographic Conditions for the Analysis of Indole Sulfonamide Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Reference |
| LC-MS | C18 Reversed-Phase | Water/Acetonitrile with Formic Acid | Mass Spectrometry (ESI) | clockss.orgnih.gov |
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light (254 nm) | researchgate.net |
This table presents common conditions used for related compounds and serves as a starting point for method development for this compound.
Future Directions and Research Perspectives for 6 Nitro 1h Indole 3 Sulfonamide
Rational Design of Novel Derivatives with Enhanced Potency and Selectivity
The core structure of 6-Nitro-1H-indole-3-sulfonamide is ripe for systematic chemical modification to enhance its biological activity. Rational drug design strategies can be employed to create a library of derivatives with improved potency and selectivity for specific biological targets.
Key modification strategies would include:
Substitution on the Sulfonamide Nitrogen: The primary sulfonamide group is a key handle for derivatization. Introducing a diverse range of substituents, from simple alkyl and aryl groups to complex heterocyclic rings, can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and influence its binding interactions with target proteins. This "tail approach" has been successfully used to develop selective inhibitors for enzymes like carbonic anhydrase from other indole-3-sulfonamide scaffolds. nih.gov
Modification of the Indole (B1671886) N-H Position: The nitrogen at position 1 of the indole ring can be alkylated or acylated. This modification can alter the molecule's planarity and hydrogen-bonding capabilities, potentially improving its fit within a target's binding pocket.
Alterations to the Indole Ring: While maintaining the core indole scaffold, substitutions at other available positions (e.g., C2, C4, C5, C7) could be explored to fine-tune electronic properties and steric interactions. For instance, studies on 5-nitroindole (B16589) derivatives have shown that substitutions on the indole core are crucial for binding affinity to targets like G-quadruplex DNA. nih.gov
These synthetic efforts would aim to build a comprehensive structure-activity relationship (SAR) profile, guiding the development of optimized lead compounds for specific therapeutic applications. nih.gov
Exploration of New Biological Targets and Therapeutic Applications
The hybrid nature of this compound suggests a broad range of potential biological activities, making it a candidate for screening against various diseases. mdpi.comresearchgate.net
Anticancer Activity: The indole scaffold is a well-established pharmacophore in oncology, present in drugs that function as tubulin inhibitors, kinase inhibitors, and agents that target DNA. mdpi.comnih.govresearchgate.net The 6-nitro group further enhances this potential, as nitroaromatic compounds are known to be selectively activated in the hypoxic environment of solid tumors, leading to targeted cytotoxicity. mdpi.com Future research should explore its efficacy against various cancer cell lines, particularly those associated with drug resistance. mdpi.com Targets could include tubulin, protein kinases like JAK-3, and DNA structures such as G-quadruplexes. nih.govnih.govrsc.org
Antimicrobial and Antiparasitic Applications: Sulfonamides were among the first effective antimicrobial drugs, acting by inhibiting folate synthesis in bacteria. youtube.comyoutube.com The nitro group is also a hallmark of several antimicrobial and antiparasitic drugs (e.g., metronidazole (B1676534), benznidazole), which generate toxic reactive intermediates upon reduction within the pathogen. mdpi.comdrugbank.comnih.gov Therefore, this compound and its derivatives should be investigated for activity against a panel of pathogenic bacteria, fungi, and parasites, such as Leishmania. nih.gov
Enzyme Inhibition: Indole-3-sulfonamides have been specifically designed as inhibitors of carbonic anhydrase (CA) isoforms, some of which are implicated in cancer (hCA IX, XII). nih.govbenthamdirect.com Screening against a panel of human CA isoforms is a logical first step. Furthermore, other indole sulfonamides have shown potent α-glucosidase inhibitory activity, suggesting a potential role in managing diabetes. nih.gov
Application of Advanced Computational Approaches for Lead Optimization and De Novo Design
Computational chemistry offers powerful tools to accelerate the drug discovery process for this compound. These methods can provide deep insights into molecular interactions, guide the synthesis of more effective derivatives, and predict drug-like properties.
Molecular Docking: This technique can be used to predict the binding poses and affinities of this compound derivatives within the active sites of potential biological targets, such as various kinases, carbonic anhydrases, or microbial enzymes. nih.govnih.govbioinformation.net By visualizing these interactions, researchers can make informed decisions about which chemical modifications are most likely to improve binding and, consequently, biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested, QSAR models can be built to correlate chemical structures with their biological activities. acs.org These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the ligand interacts with its target protein over time, assessing the stability of the predicted binding pose and providing a more accurate estimation of binding free energy.
These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the path from initial hit to optimized lead compound. thesciencein.org
Deeper Investigation into Molecular Mechanisms of Action
Understanding how this compound exerts its biological effects at a molecular level is crucial for its development. Given its structure, it likely operates through a dual or multi-faceted mechanism.
Mechanism via the Sulfonamide Moiety: The sulfonamide group is a well-known zinc-binding group and a classic pharmacophore for inhibiting metalloenzymes like carbonic anhydrases. nih.gov It can also act as a structural mimic of para-aminobenzoic acid (PABA), enabling it to inhibit dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway. youtube.com Biochemical assays would be required to confirm inhibition of these specific enzymes.
Mechanism via the Nitro Group: The 6-nitroaromatic group is a bioreductive functionality. nih.govnih.gov In low-oxygen environments (hypoxia), which are characteristic of solid tumors and certain microbial infections, the nitro group can be reduced by cellular nitroreductases. mdpi.comnih.gov This reduction process generates highly reactive intermediates, such as nitroso and hydroxylamino species, which can induce cell death by causing extensive damage to DNA and other vital macromolecules through covalent adduction or the generation of oxidative stress. nih.govnih.gov
Investigating these pathways would involve techniques like enzyme kinetics, cell-based reporter assays, and analysis of DNA damage and reactive oxygen species (ROS) production in treated cells. nih.gov
Potential for Multi-Target Inhibition and Synergistic Effects
The "one-molecule, multiple targets" approach is an increasingly important strategy in drug discovery, particularly for complex diseases like cancer. benthamscience.com The indole scaffold is a privileged structure known to interact with numerous biological targets. nih.govmdpi.com this compound inherently combines two distinct pharmacophores, which could allow it to function as a multi-target agent.
For example, a single derivative could simultaneously inhibit a cancer-related kinase via its indole-sulfonamide portion while also being selectively toxic to hypoxic cancer cells due to its nitro group. This dual-action capability could lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance.
Furthermore, the sulfonamide component suggests the potential for synergistic effects when combined with other drugs. The combination of sulfonamides with other antibiotics (like trimethoprim) to create a sequential blockade of a metabolic pathway is a classic example of synergy. youtube.comnih.govyoutube.comyoutube.com Future studies should explore combinations of this compound with other anticancer or antimicrobial agents to identify combinations that produce effects greater than the sum of their individual activities.
Development as Chemical Biology Probes for Pathway Elucidation
Beyond its therapeutic potential, this compound can be developed into a chemical probe to explore and understand complex biological processes. Chemical probes are small molecules used as tools to perturb and study proteins or pathways directly in living systems.
Probes for Hypoxia: The nitroaromatic moiety is a known trigger for hypoxia-activated prodrugs and can be incorporated into fluorescent probes. mdpi.com Derivatives of this compound could be designed to have fluorescent properties that are "turned on" upon reduction of the nitro group, allowing for real-time imaging of hypoxic regions in cells or tissues. This could be invaluable for studying the tumor microenvironment or the physiology of anaerobic microorganisms.
Target Identification Probes: To definitively identify its cellular targets, the this compound scaffold can be modified by attaching a reporter tag (e.g., biotin) or a photo-activatable cross-linking group. These modified probes could then be used in chemoproteomic experiments to "pull down" their binding partners from cell lysates, allowing for their identification by mass spectrometry. This approach would provide unbiased confirmation of the compound's mechanism of action and could reveal entirely new biological targets and pathways. acs.org
Interactive Data Table: Future Research Strategies for this compound
| Research Area | Key Objective | Methodologies | Potential Outcome |
| Rational Derivative Design | Enhance potency and selectivity | Parallel synthesis, Structure-Activity Relationship (SAR) studies | Optimized lead compounds with improved therapeutic index |
| New Target Exploration | Identify novel therapeutic applications | High-throughput screening, Phenotypic assays | New treatments for cancer, infectious diseases, or metabolic disorders |
| Computational Modeling | Guide lead optimization and predict ADME | Molecular docking, QSAR, Molecular Dynamics (MD) simulations | Accelerated drug development cycle and reduced costs |
| Mechanism of Action Studies | Elucidate how the compound works | Enzyme kinetics, Cell-based reporter assays, ROS/DNA damage analysis | Confirmed molecular targets and pathways, enabling targeted therapy |
| Multi-Target/Synergy Studies | Achieve enhanced efficacy | Combination drug screening, Cellular pathway analysis | Potent multi-target agents or synergistic drug combinations |
| Chemical Probe Development | Create tools for biological discovery | Synthesis of tagged/fluorescent analogs, Chemoproteomics | Novel tools for imaging hypoxia and identifying new drug targets |
Q & A
What are the optimal synthetic routes and critical parameters for preparing 6-Nitro-1H-indole-3-sulfonamide with high purity?
Basic Research Focus
Synthesis of this compound requires precise control of reaction parameters. Key steps include:
- Nitration and sulfonamide coupling : Introduce the nitro group at the 6-position of the indole ring, followed by sulfonylation at the 3-position. Temperature control (e.g., maintaining 0–5°C during nitration) and stoichiometric ratios of reagents (e.g., nitric acid and sulfuric acid) are critical to avoid side reactions like over-nitration .
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures ensures removal of unreacted intermediates. Analytical thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress .
Which analytical techniques are most effective in characterizing the structural integrity of this compound?
Basic Research Focus
Structural validation relies on a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the indole backbone, nitro group (-NO), and sulfonamide (-SONH) moieties. For example, the nitro group typically deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for pharmacological studies) .
How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?
Advanced Research Focus
SAR studies involve systematic modifications to the core structure:
- Functional group substitutions : Replace the nitro group with electron-withdrawing (e.g., -CF) or electron-donating groups (e.g., -OCH) to assess impact on bioactivity. The sulfonamide group can be modified with alkyl or aryl substituents to enhance solubility or target affinity .
- Biological assays : Test derivatives against specific targets (e.g., enzymes, receptors) using in vitro models (e.g., enzyme inhibition assays) and in vivo models (e.g., murine efficacy studies). Dose-response curves and IC/EC values quantify potency .
What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different experimental models?
Advanced Research Focus
Discrepancies often arise from variability in experimental design:
- Standardize assay conditions : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time. Replicate studies in independent labs to validate reproducibility .
- Mechanistic studies : Use techniques like surface plasmon resonance (SPR) or X-ray crystallography to confirm direct target binding. Compare pharmacokinetic profiles (e.g., bioavailability, half-life) across models to identify confounding factors .
How should computational models be employed to predict the reactivity and interaction mechanisms of this compound in drug discovery contexts?
Advanced Research Focus
Computational approaches guide experimental prioritization:
- Density Functional Theory (DFT) : Calculate electron density maps to predict sites of electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing effect reduces indole ring electron density, influencing reactivity .
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases, GPCRs). Software like AutoDock Vina evaluates binding energy and hydrogen-bonding interactions .
- ADMET prediction : Tools like SwissADME forecast absorption, metabolism, and toxicity risks early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
